molecular formula C14H9F3O2 B7998013 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B7998013
M. Wt: 266.21 g/mol
InChI Key: WLZQNUVTYLGJIY-UHFFFAOYSA-N
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Description

2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with fluorine atoms and a benzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl alcohol and 4-fluorobenzaldehyde.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts and Reagents: Common reagents include a base such as potassium carbonate and a phase transfer catalyst to facilitate the reaction.

    Procedure: The 3,4-difluorobenzyl alcohol is reacted with 4-fluorobenzaldehyde in the presence of the base and catalyst, typically in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzoic acid.

    Reduction: 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to desired therapeutic effects.

    Chemical Reactivity: The presence of multiple fluorine atoms and an aldehyde group makes it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzaldehyde: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.

    4-Fluorobenzaldehyde: Lacks the difluorobenzyl ether group, limiting its reactivity and applications.

    2-((3,4-Difluorobenzyl)oxy)benzaldehyde: Similar structure but without the additional fluorine atom on the benzene ring, affecting its chemical properties.

Uniqueness

2-((3,4-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to the presence of multiple fluorine atoms and a benzyl ether group, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-3-2-10(7-18)14(6-11)19-8-9-1-4-12(16)13(17)5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQNUVTYLGJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=CC(=C2)F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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